molecular formula C18H20FN3O4S B3912253 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(2-fluoro-5-methyl-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B3912253
M. Wt: 393.4 g/mol
InChI Key: ZYPLNSKTYUKOKS-UHFFFAOYSA-N
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Description

1-(2-fluoro-5-methyl-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as FMNT, and it is a member of the sulfonylpiperazine family of compounds. FMNT has been shown to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In

Mechanism of Action

The exact mechanism of action of FMNT is not fully understood, but it is believed to work by disrupting the bacterial cell membrane, leading to cell death. FMNT has also been shown to inhibit viral replication by blocking the entry of the virus into host cells. In cancer cells, FMNT has been shown to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
FMNT has been shown to have several biochemical and physiological effects. In bacterial cells, FMNT disrupts the cell membrane, leading to cell death. In cancer cells, FMNT induces apoptosis, leading to cell death. FMNT has also been shown to inhibit viral replication by blocking the entry of the virus into host cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMNT for lab experiments is its broad-spectrum activity against bacteria and viruses. This makes it a useful tool for studying the mechanisms of antimicrobial and antiviral agents. Additionally, FMNT has shown promising results as an anticancer agent, making it a useful tool for studying cancer biology. One limitation of FMNT is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on FMNT. One area of research is the development of new antimicrobial agents based on the structure of FMNT. Additionally, further studies are needed to fully understand the mechanism of action of FMNT and to identify potential targets for drug development. Further studies are also needed to investigate the potential anticancer properties of FMNT and to identify the mechanisms underlying its activity against cancer cells. Finally, more research is needed to investigate the potential toxicity of FMNT and to develop strategies to minimize its toxicity in lab experiments.

Scientific Research Applications

FMNT has been extensively studied for its potential applications in biomedical research. One of the main areas of research has been in the development of new antimicrobial agents. FMNT has been shown to have potent activity against a wide range of bacteria, including drug-resistant strains. Additionally, FMNT has shown antiviral activity against several viruses, including HIV-1 and herpes simplex virus. FMNT has also been investigated for its potential anticancer properties, with promising results in preclinical studies.

properties

IUPAC Name

1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13-3-5-15(6-4-13)27(25,26)21-9-7-20(8-10-21)18-11-14(2)17(22(23)24)12-16(18)19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPLNSKTYUKOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-5-methyl-4-nitro-phenyl)-4-(toluene-4-sulfonyl)-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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